molecular formula C13H18N2O4 B5699116 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol

2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol

Cat. No. B5699116
M. Wt: 266.29 g/mol
InChI Key: GJHOYSJKMZUICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a phenolic compound that belongs to the family of nitrophenols and has a molecular weight of 301.3 g/mol.

Scientific Research Applications

2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been found to have antibacterial, antifungal, and antiviral properties. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This compound has also been found to be effective against fungal infections, such as Candida albicans and Aspergillus fumigatus.
In agriculture, this compound has been studied for its potential use as a pesticide. It has been found to be effective against various pests, including aphids, whiteflies, and spider mites. This compound has also been found to have a low toxicity to non-target organisms, making it a potential alternative to conventional pesticides.
In environmental science, this compound has been studied for its potential use in water treatment. It has been found to be effective in removing heavy metals from contaminated water. This compound has also been found to be effective in the removal of organic pollutants from wastewater.

Mechanism of Action

The mechanism of action of 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to cell death. This compound has also been found to inhibit the activity of certain enzymes, which are essential for the survival of bacteria and fungi.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane. This compound has also been found to inhibit the activity of certain enzymes, leading to cell death. In addition, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive, making it an attractive option for research. However, this compound has some limitations. It is toxic and must be handled with care. In addition, this compound has a low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol. One area of research is the development of new this compound derivatives with improved properties. Another area of research is the investigation of this compound's potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol involves the reaction of 2-methoxy-6-nitrophenol with 1-piperidinemethanol in the presence of a catalyst. The reaction takes place at a temperature of 80°C for a period of 24 hours. The product is then purified by recrystallization to obtain pure this compound.

properties

IUPAC Name

2-methoxy-6-nitro-4-(piperidin-1-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-19-12-8-10(7-11(13(12)16)15(17)18)9-14-5-3-2-4-6-14/h7-8,16H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHOYSJKMZUICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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